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Compound of Interest

Compound Name: Astringin

Cat. No.: B1665303

This document provides an in-depth technical overview of the astringin biosynthesis pathway
in Norway spruce (Picea abies). It is intended for researchers, scientists, and professionals in
drug development who are interested in the molecular mechanisms of plant secondary
metabolism and the production of bioactive stilbenoids.

Introduction

Picea abies (Norway spruce) is a coniferous tree species of significant ecological and
economic importance.[1] Its bark and other tissues are rich sources of phenolic compounds,
particularly stilbenoids, which play a crucial role in the tree's defense against pathogens and
environmental stress.[1][2][3] Among these, the tetrahydroxystilbene glucoside astringin
(piceatannol-3-O-B3-D-glucopyranoside) is one of the most abundant.[4][5] Astringin and its
related compounds are of increasing interest to the pharmaceutical and nutraceutical industries
due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties.
Understanding the biosynthetic pathway of astringin is critical for harnessing its potential
through metabolic engineering or optimized extraction procedures. This guide details the
enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by
guantitative data and experimental methodologies.

The Astringin Biosynthesis Pathway

The formation of astringin in Picea abies begins with the general phenylpropanoid pathway,
which converts the primary metabolite L-phenylalanine into various phenolic compounds.[6]
The pathway then enters a specific branch dedicated to stilbene synthesis, culminating in a
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series of modifications to produce the final astringin molecule. The entire process can be
divided into two main stages: the formation of the stilbene backbone (resveratrol) and the
subsequent modification of this core structure.

The biosynthesis of the key intermediate, resveratrol, is well-established.[1][4] It starts with L-
phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three
enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-
Coumarate:CoA Ligase (4CL).[6][7] Stilbene Synthase (STS) then catalyzes the hallmark
reaction of this pathway: the condensation of one molecule of p-coumaroyl-CoA with three
molecules of malonyl-CoA to yield resveratrol.[1][4][8]

Research on Picea abies has demonstrated that resveratrol is the precursor to the more
complex tetrahydroxystilbenes found in the species.[1][5][9] The conversion of resveratrol to
astringin involves two critical subsequent modifications: 3'-hydroxylation to form piceatannol,
followed by 3-O-glucosylation.[1][4][10]
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Caption: Enzymatic steps in the biosynthesis of astringin from L-phenylalanine.

Key Enzymes and Quantitative Data

The biosynthesis of astringin is orchestrated by a series of specific enzymes. While some
have been characterized in detail in spruce or closely related conifers, others are identified
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based on their predicted function.

Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative
deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[11] In conifers like pine,
PAL is encoded by a large and diverse multigene family, suggesting complex regulation of the
pathway's entry point in response to developmental and environmental cues.[12]

Cinnamate-4-Hydroxylase (C4H)

C4H is a cytochrome P450-dependent monooxygenase (CYP73A) that hydroxylates trans-
cinnamic acid at the 4-position to produce p-coumaric acid.[13][14] This enzyme is typically
associated with the endoplasmic reticulum.[14]

4-Coumarate:CoA Ligase (4CL)

4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[15] This
thioester is a central branch-point metabolite for various downstream pathways, including
flavonoid and stilbene synthesis.[16] The enzyme has been purified and characterized from the
cambial sap of Picea abies.[15]

Stilbene Synthase (STS)

STS is the pivotal enzyme of stilbene biosynthesis, performing a polyketide synthase type Il
reaction.[8] In Picea abies, two distinct but similar stilbene synthase genes, PaSTS1 and
PaSTS2, have been identified.[1][4] In vitro and in vivo studies have confirmed that these
enzymes catalyze the formation of resveratrol from p-coumaroyl-CoA and three molecules of
malonyl-CoA.[1][4] Overexpression of PaSTS1 in transgenic Norway spruce leads to
significantly higher accumulation of astringin, confirming its role in the pathway.[1]

Post-Resveratrol Modifying Enzymes

o 3'-Hydroxylase: The conversion of resveratrol to piceatannol requires the addition of a
hydroxyl group at the 3' position of the B-ring.[1][10] While the specific enzyme responsible
for this step in Picea abies has not been definitively isolated, it is proposed to be a
cytochrome P450 monooxygenase.[17]
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o UDP-Glycosyltransferase (UGT): The final step is the glucosylation of the 3-hydroxyl group
of piceatannol to form astringin. This reaction is catalyzed by a UDP-glycosyltransferase
(UGT), which uses UDP-glucose as the sugar donor.[7][18][19] While specific UGTs for this
reaction in spruce are yet to be fully characterized, this enzymatic step is a common
modification for stabilizing and storing phenolic compounds in plants.[18]
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Table 1: Summary of characterized enzymes involved in or related to the astringin
biosynthesis pathway in Picea abies and related conifers.

Quantitative Data on Stilbene Content

The concentration of astringin and related stilbenes varies significantly depending on the
tissue, tree age, and environmental conditions such as fungal infection.[1][3] The bark is a
particularly rich source of these compounds.
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. Concentration
Compound Tissue Notes
Range (mg/g DW)
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A related phenolic that

often co-localizes with
(+)-Catechin Phloem Variable stilbenes and

increases upon

wounding.[3]

Table 2: Representative concentrations of astringin and related compounds in Picea abies.
DW = Dry Weight.

Experimental Protocols
Protocol: Stilbene Extraction and Analysis from Picea
abies Bark

This protocol describes a standard method for the extraction and quantification of stilbenes like
astringin from spruce bark.

e Sample Preparation:

o Collect fresh bark samples from Picea abies trees.
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o Freeze the samples immediately in liquid nitrogen and lyophilize (freeze-dry) to a constant
weight.

o Grind the dried bark into a fine powder using a ball mill or grinder.

o Accelerated Solvent Extraction (ASE):
o Weigh approximately 2.0 g of the powdered bark into an ASE cell.

o Perform a sequential extraction. First, use n-hexane to remove lipophilic compounds (e.g.,
Temperature: 90°C, Static time: 5 min, 2 cycles).[23]

o Discard the hexane extract. Extract the remaining solid residue with an ethanol:water
mixture (e.g., 95:5 v/v) to collect hydrophilic phenolic compounds (e.g., Temperature:
100°C, Static time: 5 min, 3 cycles).[23]

e Sample Processing for Analysis:
o Collect the ethanol:water supernatant.
o Evaporate the solvent to dryness under a vacuum.

o Redissolve the dried extract in a known volume of 100% methanol (e.g., 1.0 mL) for HPLC
analysis.[24]

o Filter the solution through a 0.22 um syringe filter before injection.
o HPLC-DAD/MS Analysis:

o System: High-Performance Liquid Chromatography with Diode-Array Detection and/or
Mass Spectrometry.

o Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pm particle size).

o Mobile Phase: A gradient of (A) 0.2% aqueous acetic acid and (B) 0.2% acetic acid in
acetonitrile is commonly used.[2]
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o Gradient Example: 0% B (0 min) -> 40% B (35 min) -> 50% B (40 min) -> 100% B (50
min).[2]

o Flow Rate: 0.2 - 1.0 mL/min.
o Detection: Monitor at wavelengths relevant for stilbenes (e.g., 306 nm for trans-isomers).

o Quantification: Calculate concentrations based on calibration curves generated from
authentic standards of astringin, piceatannol, and resveratrol.

Protocol: In Vitro Assay of Stilbene Synthase (STS)
Activity

This protocol outlines the functional characterization of a candidate STS enzyme after
heterologous expression.

» Gene Cloning and Protein Expression:

o Isolate total RNA from Picea abies tissue (e.g., fungal-inoculated bark where STS genes
are induced).

o Synthesize cDNA using reverse transcriptase.

o Amplify the full-length coding sequence of the target STS gene (e.g., PaSTS1) using
specific primers.

o Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli

expression).
o Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

o Induce protein expression with IPTG and purify the recombinant STS protein using affinity
chromatography (e.g., Ni-NTA for His-tagged proteins).

e Enzyme Assay:

o Prepare a reaction mixture containing:
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100 mM potassium phosphate buffer (pH 7.5)

Recombinant STS enzyme (1-5 pg)

50 uM p-coumaroyl-CoA (substrate)

150 uM malonyl-CoA (substrate)

o Initiate the reaction by adding the substrates.
o Incubate at 30°C for 30-60 minutes.

o Stop the reaction by adding an equal volume of ethyl acetate and acidifying with 2 M HCI.

e Product Analysis:
o Vortex the mixture vigorously to extract the stilbene products into the ethyl acetate phase.
o Centrifuge to separate the phases.
o Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
o Redissolve the residue in methanol.

o Analyze the product (resveratrol) by HPLC-DAD or LC-MS, comparing its retention time
and mass spectrum to an authentic resveratrol standard.

Experimental and Logical Workflows

Investigating the astringin pathway involves a multi-step process that integrates molecular
biology, biochemistry, and analytical chemistry.
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Workflow for Astringin Pathway Investigation
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Caption: A typical experimental workflow for studying stilbene biosynthesis.
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Conclusion and Future Directions

The biosynthetic pathway leading to astringin in Picea abies is largely elucidated, proceeding
from the general phenylpropanoid pathway via the key intermediate resveratrol.[1][4] The
identification of stilbene synthase genes PaSTS1 and PaSTS2 has been a significant step in
understanding the genetic basis of stilbene production in this species.[1] However, key areas
still require further investigation. The specific cytochrome P450 hydroxylase responsible for
converting resveratrol to piceatannol and the precise UDP-glycosyltransferase that
glucosylates piceatannol to astringin remain to be definitively identified and characterized in
Picea abies. A complete understanding of these final enzymatic steps and their regulation will
be essential for any future efforts in metabolic engineering to enhance the production of this
valuable bioactive compound. Further research into the transcriptional regulation of the entire
pathway, particularly in response to elicitors, could also provide new strategies for maximizing
astringin yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biosynthesis of the major tetrahydroxystilbenes in spruce, astringin and isorhapontin,
proceeds via resveratrol and is enhanced by fungal infection - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. mdpi.com [mdpi.com]

o 3. Localization of (+)-Catechin in Picea abies Phloem: Responses to Wounding and Fungal
Inoculation - PMC [pmc.ncbi.nim.nih.gov]

e 4. academic.oup.com [academic.oup.com]
e 5. mdpi.com [mdpi.com]
e 6. encyclopedia.pub [encyclopedia.pub]

e 7. Arachis hypogaea resveratrol synthase 3 alters the expression pattern of UDP-
glycosyltransferase genes in developing rice seeds - PMC [pmc.ncbi.nim.nih.gov]

8. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1665303?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21865488/
https://academic.oup.com/plphys/article-pdf/157/2/876/37146557/plphys_v157_2_876.pdf
https://pubmed.ncbi.nlm.nih.gov/21865488/
https://www.benchchem.com/product/b1665303?utm_src=pdf-body
https://www.benchchem.com/product/b1665303?utm_src=pdf-body
https://www.benchchem.com/product/b1665303?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21865488/
https://pubmed.ncbi.nlm.nih.gov/21865488/
https://pubmed.ncbi.nlm.nih.gov/21865488/
https://www.mdpi.com/1999-4907/14/6/1239
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356009/
https://academic.oup.com/plphys/article-pdf/157/2/876/37146557/plphys_v157_2_876.pdf
https://www.mdpi.com/2223-7747/10/10/2106
https://encyclopedia.pub/entry/6318
https://pmc.ncbi.nlm.nih.gov/articles/PMC7808588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7808588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7823792/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds:
Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative -
PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

12. A diverse family of phenylalanine ammonia-lyase genes expressed in pine trees and cell
cultures - PubMed [pubmed.ncbi.nim.nih.gov]

13. depot-e.ugtr.ca [depot-e.uqtr.ca]

14. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-
hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nim.nih.gov]

15. Enzymic synthesis of lignin precursors. Purification and properties of 4-coumarate:CoA
ligase from cambial sap of spruce (Picea abies L.) - PubMed [pubmed.ncbi.nim.nih.gov]

16. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia
paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526
rice - PMC [pmc.ncbi.nim.nih.gov]

19. Characterization of UDP-glycosyltransferase family members reveals how major
flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC
[pmc.ncbi.nlm.nih.gov]

20. Phenylalanine Ammonia-Lyase from Loblolly Pine : Purification of the Enzyme and
Isolation of Complementary DNA Clones - PMC [pmc.ncbi.nim.nih.gov]

21. researchgate.net [researchgate.net]

22. Enzymic synthesis of lignin precursors. Purification and properties of UDP glucose:
coniferyl-alcohol glucosyltransferase from cambial sap of spruce (Picea abies L.) - PubMed
[pubmed.ncbi.nim.nih.gov]

23. mdpi.com [mdpi.com]
24. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Astringin Biosynthesis in Picea abies: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665303#astringin-biosynthesis-pathway-in-picea-
abies]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8538736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8538736/
https://www.researchgate.net/figure/Astringin-biosynthesis-pathway-in-Norway-spruce-Modified-from-43_fig3_325035955
https://en.wikipedia.org/wiki/Phenylalanine_ammonia-lyase
https://pubmed.ncbi.nlm.nih.gov/9620261/
https://pubmed.ncbi.nlm.nih.gov/9620261/
https://depot-e.uqtr.ca/id/eprint/11883/1/DESGAGNE-PENIX_I_43_ED.pdf
https://pubmed.ncbi.nlm.nih.gov/32332088/
https://pubmed.ncbi.nlm.nih.gov/32332088/
https://pubmed.ncbi.nlm.nih.gov/7075602/
https://pubmed.ncbi.nlm.nih.gov/7075602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10773943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10773943/
https://www.mdpi.com/2223-7747/13/18/2602
https://pmc.ncbi.nlm.nih.gov/articles/PMC7801123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7801123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8888134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8888134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8888134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1080193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1080193/
https://www.researchgate.net/publication/7111225_Phenylalanine_AmmoniaLyase_from_Loblolly_Pine_Purification_of_the_Enzyme_and_Isolation_of_Complementary_DNA_Clones
https://pubmed.ncbi.nlm.nih.gov/6210530/
https://pubmed.ncbi.nlm.nih.gov/6210530/
https://pubmed.ncbi.nlm.nih.gov/6210530/
https://www.mdpi.com/1420-3049/26/4/1036
https://academic.oup.com/treephys/article-pdf/26/8/977/4622845/26-8-977.pdf
https://www.benchchem.com/product/b1665303#astringin-biosynthesis-pathway-in-picea-abies
https://www.benchchem.com/product/b1665303#astringin-biosynthesis-pathway-in-picea-abies
https://www.benchchem.com/product/b1665303#astringin-biosynthesis-pathway-in-picea-abies
https://www.benchchem.com/product/b1665303#astringin-biosynthesis-pathway-in-picea-abies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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